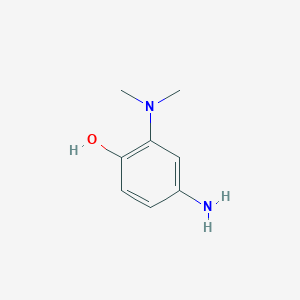

4-Amino-2-(dimethylamino)phenol

Beschreibung

Eigenschaften

Molekularformel |

C8H12N2O |

|---|---|

Molekulargewicht |

152.19 g/mol |

IUPAC-Name |

4-amino-2-(dimethylamino)phenol |

InChI |

InChI=1S/C8H12N2O/c1-10(2)7-5-6(9)3-4-8(7)11/h3-5,11H,9H2,1-2H3 |

InChI-Schlüssel |

JJJPFRLCEGXGLV-UHFFFAOYSA-N |

Kanonische SMILES |

CN(C)C1=C(C=CC(=C1)N)O |

Herkunft des Produkts |

United States |

Synthetic Methodologies and Strategies for 4 Amino 2 Dimethylamino Phenol and Its Analogues

Conventional Synthetic Routes to 4-Amino-2-(dimethylamino)phenol

Traditional approaches to synthesizing this compound and related compounds rely on well-established organic reactions. These methods, while effective, often involve multi-step processes and may require specific reaction conditions to achieve desired yields and purity.

Condensation Reactions in this compound Synthesis

Condensation reactions are a cornerstone in the synthesis of various aminophenol derivatives. These reactions typically involve the joining of two molecules with the elimination of a small molecule, such as water. In the context of synthesizing analogs of this compound, a common strategy is the condensation of a primary amine with a carbonyl compound to form a Schiff base (imine). mdpi.com For instance, 4-aminophenol (B1666318) can be reacted with various aldehydes to yield Schiff base derivatives. mdpi.com

A specific example is the synthesis of 2-((4-(dimethylamino)benzylidene)amino)-5-methylphenol (7S4), which is achieved through the condensation of 4-(dimethylamino)benzaldehyde (B131446) and 2-amino-5-methylphenol (B193566) in ethanol (B145695). dergipark.org.tr This reaction is typically carried out at a moderately elevated temperature, for example around 50°C, for a couple of hours. dergipark.org.tr The progress of the reaction can be monitored using thin-layer chromatography (TLC). dergipark.org.tr Similarly, the condensation of 4-aminoantipyrine (B1666024) with 4-[N,N-bis(2-chloroethyl)amino]benzaldehyde results in a hydrazone derivative through the elimination of a water molecule and the formation of a carbon-nitrogen double bond. sathyabama.ac.in

The resulting Schiff bases can then be further modified or used as intermediates. For example, secondary amines can be prepared by the sequential reduction of the Schiff bases using a reducing agent like sodium borohydride (B1222165). mdpi.comresearchgate.net

Mannich Reaction Approaches for Substituted Phenols

The Mannich reaction is a powerful tool for the aminoalkylation of acidic protons located adjacent to a carbonyl group. libretexts.org This reaction involves the condensation of an aldehyde (often formaldehyde), a primary or secondary amine, and a compound containing an active hydrogen atom, such as a phenol (B47542). libretexts.orgresearchgate.net The product is a β-amino-carbonyl compound known as a Mannich base. libretexts.org

The mechanism begins with the formation of an iminium ion from the amine and formaldehyde (B43269). libretexts.orgchemistrysteps.com The phenol, in its enol form, then acts as a nucleophile, attacking the iminium ion. chemistrysteps.com This reaction is widely used in the synthesis of various substituted phenols. For instance, 2,4,6-tri(dimethylaminomethyl)phenol can be synthesized via the Mannich condensation of phenol, dimethylamine (B145610) aqueous solution, and paraformaldehyde. google.com The reaction conditions, such as temperature and the ratio of reactants, are crucial for achieving a good yield. google.com

The Mannich reaction can also be used to introduce aminomethyl groups onto phenolic substrates as a key step in the synthesis of compounds like 4-Amino-2-[(diethylamino)methyl]phenol (B1198252). evitachem.com The synthesis of various Mannich bases from substituted phenols and cyclic aminals has also been reported, highlighting the versatility of this reaction. mdpi.com

Reductive Amination Strategies for Amino-Phenol Derivatives

Reductive amination is a highly effective method for the synthesis of amines from aldehydes or ketones. masterorganicchemistry.comlibretexts.org This two-step process begins with the formation of an imine or enamine through the reaction of a carbonyl compound with an amine, followed by the reduction of this intermediate to the corresponding amine. libretexts.org This method offers a more controlled way to form carbon-nitrogen bonds compared to direct alkylation of amines, which can often lead to multiple alkylations. masterorganicchemistry.com

A variety of reducing agents can be employed for the reduction of the imine intermediate, including sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.comlibretexts.org Sodium cyanoborohydride is particularly useful as it can selectively reduce imines in the presence of aldehydes. masterorganicchemistry.com For example, the synthesis of secondary amines can be achieved by the condensation of primary amines with aldehydes followed by reduction of the resulting Schiff base with sodium borohydride. mdpi.comresearchgate.net

The heterogeneously catalyzed reductive amination of phenols is an attractive sustainable route for synthesizing aromatic amines. rsc.orgaalto.fi For instance, the reductive amination of phenol with cyclohexylamine (B46788) has been studied using palladium-based catalysts. rsc.orgaalto.fi The nature of the catalyst support and the metal nanoparticle size have been shown to play a significant role in the catalytic activity and selectivity. rsc.orgaalto.fi

Electrophilic Substitution of Aromatic Precursors

Phenols are highly susceptible to electrophilic aromatic substitution reactions due to the electron-donating nature of the hydroxyl group, which activates the aromatic ring. byjus.com The hydroxyl group directs incoming electrophiles to the ortho and para positions. byjus.com This reactivity is fundamental to the synthesis of many substituted phenol derivatives.

Common electrophilic substitution reactions for phenols include:

Nitration: Phenol reacts with dilute nitric acid at low temperatures to produce a mixture of ortho- and para-nitrophenols. byjus.com These isomers can then be separated.

Halogenation: Phenols can be halogenated even without a Lewis acid catalyst. For example, reaction with bromine in a non-polar solvent yields monobromophenols. byjus.com

Kolbe's Reaction: Phenoxide ions, formed by treating phenol with sodium hydroxide, are highly reactive and can undergo electrophilic substitution with weak electrophiles like carbon dioxide to form ortho-hydroxybenzoic acid. byjus.comlibretexts.org

Friedel-Crafts Acylation and Alkylation: These reactions introduce acyl and alkyl groups, respectively, onto the aromatic ring. lkouniv.ac.in

The synthesis of 4-aminophenol itself can be achieved through the reduction of p-nitrophenol, which is obtained by the nitration of phenol. chemicalbook.com A more modern approach involves the catalytic hydrogenation of nitrobenzene (B124822) to 4-aminophenol. chemicalbook.com

Advanced Synthetic Techniques for this compound and Derivatives

In addition to conventional methods, advanced synthetic techniques are being developed to provide more efficient and selective routes to this compound and its derivatives. These methods often offer advantages in terms of stereoselectivity, milder reaction conditions, and improved yields.

Enzymatic Aminomethylation for Stereoselective Synthesis

Enzymatic reactions offer a high degree of selectivity, particularly stereoselectivity, which is often challenging to achieve with conventional chemical methods. Biocatalytic cascades, which combine multiple enzymatic steps in a single pot, are particularly powerful for the synthesis of complex molecules like chiral amino alcohols. nih.gov

One such approach involves the use of a combination of enzymes, such as an alcohol dehydrogenase (ADH) and an ω-transaminase (ωTA), to create a redox-neutral network for the amination of alcohols. nih.gov This "hydride-borrowing" cascade can be used for the synthesis of all stereoisomers of phenylpropanolamines from 1-phenylpropane-1,2-diols with excellent optical purities and high yields. nih.gov The selectivity of the reaction is controlled by the specific choice of stereocomplementary ADHs and ωTAs. nih.gov

While not directly reported for this compound, the principles of enzymatic aminomethylation and stereoselective synthesis of amino alcohols demonstrate the potential of biocatalysis for the synthesis of structurally related chiral aminophenol derivatives. nih.govubbcluj.ronih.gov The development of new enzymatic strategies for the synthesis of optically pure β-amino acids and their derivatives is an active area of research, driven by the demand for these compounds in academia and industry. ubbcluj.ro

Flow Chemistry Applications in this compound Production

Flow chemistry, or continuous flow synthesis, has emerged as a powerful technology in chemical production, offering significant advantages over conventional batch processing. organic-chemistry.org These benefits include superior heat and mass transfer, enhanced safety when handling hazardous reagents or exothermic reactions, and streamlined scalability from laboratory to industrial production. organic-chemistry.orgnih.govnih.gov While specific documentation on the flow synthesis of this compound is not prevalent, the production of substituted anilines and aminophenols via continuous processes provides a clear blueprint for its potential synthesis. nih.govnoelresearchgroup.comallfordrugs.com

A plausible multi-step flow synthesis for this compound would likely involve the continuous nitration of a suitable phenol precursor, followed by a reduction of the nitro group. The use of flow reactors is particularly advantageous for nitration, a notoriously exothermic and hazardous reaction, as the small reactor volume and high surface-area-to-volume ratio allow for rapid and efficient heat dissipation, preventing thermal runaways. nih.gov

Key parameters in developing such a flow process include:

Residence Time: Controlled by the reactor volume and the flow rate of the reagents, this determines the reaction time. organic-chemistry.org

Temperature and Pressure: Flow reactors, often made of stainless steel, can be operated at superheated conditions, allowing for dramatically accelerated reaction rates. acs.org

Stoichiometry: Precise control over the ratio of reagents is maintained by adjusting the flow rates of the individual input streams. organic-chemistry.org

This methodology provides a robust and scalable route to substituted anilines and can be adapted for the efficient and safe production of this compound. noelresearchgroup.com

Solvent-Free Synthesis Methodologies with Infrared Irradiation

In a push towards green and sustainable chemistry, solvent-free synthesis combined with alternative energy sources like infrared (IR) irradiation offers a compelling alternative to traditional methods. IR irradiation can promote reactions by providing efficient and direct heating to the reacting molecules, often leading to significantly shorter reaction times and cleaner reaction profiles. nih.govscielo.org.mx

The synthesis of this compound and its analogues can be envisioned through a solvent-free Mannich-type reaction, a class of aminomethylation reactions. The Mannich reaction involves the condensation of a compound with an active hydrogen (like a phenol), an aldehyde (such as formaldehyde), and an amine (like dimethylamine). researchgate.netbrunel.ac.uk Research has demonstrated the successful use of near-infrared irradiation to assist Mannich coupling reactions under solvent-free conditions, yielding products in high yields with short reaction times. nih.gov

For the synthesis of this compound, a potential pathway involves the reaction of 4-aminophenol with formaldehyde and dimethylamine under solvent-free conditions, activated by IR irradiation. The reactants would be mixed and exposed to an IR lamp, which provides the energy to drive the aminomethylation at the position ortho to the hydroxyl group. This approach circumvents the need for volatile and often toxic organic solvents, reducing environmental impact and simplifying product work-up.

Studies on other multicomponent reactions under IR irradiation have shown this technique to be highly effective. For instance, the synthesis of various 4H-pyran derivatives has been achieved in excellent yields (up to 98%) with reaction times as short as 10 minutes under solvent-free conditions using an infrared lamp. scielo.org.mx Similarly, the acylation of amines and alcohols has been successfully performed using simultaneous infrared and ultrasound irradiation without a solvent. scielo.org.mx These examples underscore the potential of IR-assisted, solvent-free methods for the efficient and environmentally benign synthesis of complex organic molecules like this compound.

Optimization Parameters in Synthesis of this compound Analogues

The synthesis of analogues of this compound requires careful optimization of reaction parameters to achieve high yields and selectivity. The key parameters depend on the chosen synthetic route, whether it be a traditional batch process, a Mannich reaction, or a continuous flow system.

For the synthesis of analogues via the Mannich reaction , several factors are crucial for optimization: numberanalytics.com

Catalyst: The reaction can be catalyzed by acids (Brønsted or Lewis) or bases. The choice of catalyst can significantly influence the reaction rate and selectivity. numberanalytics.com

Reactant Stoichiometry: The molar ratio of the phenol, aldehyde, and amine must be carefully controlled. For instance, in the synthesis of di-Mannich bases, a 1:2 ratio of the amine to the phenol is often employed. mdpi.com

Temperature: Reaction temperature affects the rate and can influence the position of substitution on the phenol ring.

Solvent: While solvent-free methods are desirable, the choice of solvent in traditional batch processes can impact reaction outcomes by affecting reactant solubility and stabilizing transition states. numberanalytics.commdpi.com

When employing flow chemistry for synthesis, a different set of parameters becomes critical for optimization: organic-chemistry.org

Flow Rate and Reactor Volume: These together determine the residence time, which is the analogue of reaction time in a batch process. Lower flow rates or larger reactors increase residence time. mdpi.com

Temperature and Pressure: Continuous flow systems allow for operation in superheated regimes, where solvents are heated above their boiling points by applying back pressure. acs.org This can dramatically accelerate reactions, but the temperature must be optimized to avoid decomposition or side-product formation.

Catalyst Loading: In systems using packed-bed reactors with solid-supported catalysts, the amount and activity of the catalyst are key. The catalyst bed must be stable and maintain its activity over extended periods of operation. nih.gov

Mixing: Efficient mixing at the point where reagent streams combine is essential for a uniform and rapid reaction. organic-chemistry.org

The synthesis of various aminophenol derivatives and other structurally related compounds has been optimized by systematically adjusting these parameters. noelresearchgroup.commdpi.com For example, in the continuous flow hydrogenation of nitroarenes, parameters such as hydrogen pressure, temperature, and the concentration of additives like 4-(dimethylamino)pyridine (DMAP) were fine-tuned to maximize conversion and selectivity to the desired N-arylhydroxylamine product. mdpi.com By applying these optimization principles, efficient and selective synthetic routes to a wide range of this compound analogues can be developed.

Advanced Spectroscopic and Crystallographic Characterization of 4 Amino 2 Dimethylamino Phenol and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it is possible to map out the molecular framework and define the chemical environment of each atom.

The ¹H-NMR spectrum of 4-Amino-2-(dimethylamino)phenol is expected to provide definitive information about the placement and environment of its protons. The aromatic region of the spectrum would be particularly informative. Due to the substitution pattern, three distinct signals are anticipated for the aromatic protons on the benzene (B151609) ring.

Based on the known effects of activating groups on aromatic rings, the proton ortho to the strongly activating hydroxyl group (at C-6) would likely appear as a doublet in the upfield region of the aromatic spectrum. The proton between the amino and dimethylamino groups (at C-3) would also be a doublet, while the proton at C-5 would likely present as a doublet of doublets due to coupling with the adjacent protons.

The non-aromatic protons would also give characteristic signals. The six protons of the dimethylamino group [-N(CH₃)₂] are chemically equivalent and should appear as a sharp singlet. The two protons of the primary amino group (-NH₂) and the single proton of the hydroxyl group (-OH) typically appear as broad singlets, and their chemical shifts can be highly dependent on solvent, concentration, and temperature due to hydrogen bonding and chemical exchange. For the related compound 4-aminophenol (B1666318), the amino protons appear as a singlet at 4.38 ppm and the hydroxyl proton as a singlet at 8.37 ppm in DMSO-d₆. rsc.org

Table 1: Predicted ¹H-NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aromatic H (at C-3) | ~6.5 - 7.0 | d |

| Aromatic H (at C-5) | ~6.5 - 7.0 | dd |

| Aromatic H (at C-6) | ~6.5 - 7.0 | d |

| -N(CH₃)₂ | ~2.9 - 3.1 | s |

| -NH₂ | Variable (broad) | s |

| -OH | Variable (broad) | s |

Note: Predicted values are based on analysis of structurally similar compounds. s = singlet, d = doublet, dd = doublet of doublets.

The ¹³C-NMR spectrum complements the ¹H-NMR data by providing information about the carbon framework of the molecule. For this compound, a total of eight distinct signals are expected, corresponding to the six aromatic carbons and the two carbons of the dimethylamino group, as the molecule lacks symmetry.

The chemical shifts of the aromatic carbons are significantly influenced by the attached functional groups. The carbons directly bonded to the electron-donating hydroxyl (-OH), amino (-NH₂), and dimethylamino [-N(CH₃)₂] groups (C-1, C-4, and C-2, respectively) are expected to be shielded and appear at characteristic chemical shifts. For instance, in 4-aminophenol, the carbon bearing the hydroxyl group (C-1) resonates around 153.70 ppm, while the carbon with the amino group (C-4) is found near 141.17 ppm in DMSO-d₆. rsc.org The carbons of the dimethylamino group would be expected in the aliphatic region of the spectrum.

Table 2: Predicted ¹³C-NMR Resonances for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| C-1 (-OH) | ~150 - 155 |

| C-2 (-N(CH₃)₂) | ~135 - 145 |

| C-3 | ~115 - 120 |

| C-4 (-NH₂) | ~140 - 145 |

| C-5 | ~115 - 120 |

| C-6 | ~110 - 115 |

| -N(CH₃)₂ | ~40 - 45 |

Note: Predicted values are based on analysis of structurally similar compounds like 4-aminophenol and N,N-dimethylaniline derivatives. rsc.org

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) Analysis

FT-IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

The FT-IR spectrum of this compound would display several characteristic absorption bands confirming the presence of its key functional groups.

O-H Stretching: A broad absorption band is expected in the region of 3200-3600 cm⁻¹ corresponding to the stretching vibration of the phenolic hydroxyl (-OH) group.

N-H Stretching: The primary amino (-NH₂) group should exhibit two distinct bands in the 3300-3500 cm⁻¹ range, corresponding to asymmetric and symmetric stretching vibrations.

C-H Stretching: Aromatic C-H stretching vibrations typically appear as a group of weaker bands just above 3000 cm⁻¹, while the aliphatic C-H stretching from the dimethylamino methyl groups would be observed just below 3000 cm⁻¹.

C=C Stretching: Aromatic ring C=C stretching vibrations are expected to produce several peaks in the 1450-1600 cm⁻¹ region.

C-O and C-N Stretching: The stretching vibrations for the C-O (phenol) and C-N (aromatic amine) bonds would be found in the fingerprint region, typically between 1200-1300 cm⁻¹. chemicalbook.com

Table 3: Characteristic FT-IR Frequencies for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Phenol (B47542) (-OH) | O-H Stretch | 3200 - 3600 (broad) |

| Primary Amine (-NH₂) | N-H Asymmetric & Symmetric Stretch | 3300 - 3500 (two bands) |

| Aromatic C-H | C-H Stretch | 3000 - 3100 |

| Aliphatic C-H (-CH₃) | C-H Stretch | 2850 - 2960 |

| Aromatic Ring | C=C Stretch | 1450 - 1600 |

| Phenol C-O | C-O Stretch | ~1200 - 1250 |

The position and shape of the O-H and N-H stretching bands in the FT-IR spectrum are highly sensitive to hydrogen bonding. In this compound, the potential for both intramolecular (within the same molecule) and intermolecular (between different molecules) hydrogen bonding exists.

An intramolecular hydrogen bond could form between the phenolic -OH group at position 1 and the nitrogen of the ortho-dimethylamino group at position 2. This interaction would cause the O-H stretching band to shift to a lower frequency and become broader compared to a free, non-bonded hydroxyl group. Intermolecular hydrogen bonding can occur between the -OH and -NH₂ groups of adjacent molecules, which also leads to significant broadening and shifting of these bands. The extent of this broadening can provide qualitative information about the strength and nature of the hydrogen-bonding network within the sample. chemicalbook.com

Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Analysis

Mass spectrometry is a destructive analytical technique used to measure the mass-to-charge ratio of ions, thereby confirming the molecular weight of a compound and providing clues about its structure through analysis of its fragmentation pattern.

For this compound (molecular formula C₈H₁₂N₂O), the molecular ion peak [M]⁺ would be expected at a mass-to-charge ratio (m/z) of 152.19. High-resolution mass spectrometry could confirm the elemental composition with high accuracy.

The fragmentation pattern in electron ionization mass spectrometry (EI-MS) would likely involve characteristic losses from the parent molecule. A common and significant fragmentation pathway for N,N-dimethylanilines is the loss of a methyl radical (•CH₃) to form a stable [M-15]⁺ ion. Other potential fragmentations could include the loss of the entire dimethylamino group or other cleavages of the aromatic ring structure, providing further structural confirmation. The fragmentation of the related 4-aminophenol shows a strong molecular ion peak at m/z 109 and a significant fragment from the loss of CO (m/z 81). chemicalbook.com Similar complex fragmentation would be expected for this compound.

X-ray Crystallography and Crystal Engineering Studies

The crystal system and unit cell parameters are fundamental properties that define the crystal lattice. For instance, a derivative, (E)-4-Chloro-2-{[4-(dimethylamino)benzylidene]amino}phenol, crystallizes in the orthorhombic system. nih.gov Its unit cell parameters have been determined as a = 7.411 Å, b = 12.314 Å, and c = 29.684 Å. nih.gov Another related compound, 5-(Diethylamino)-2-({[4-(diethylamino)phenyl]imino}methyl)phenol, also adopts an orthorhombic crystal system with unit cell parameters of a = 6.64 Å, b = 8.19 Å, and c = 30.94 Å. The study of such derivatives helps in understanding the potential crystal packing of aminophenol compounds.

Table 1: Crystal Data for this compound Derivatives

| Compound | Crystal System | a (Å) | b (Å) | c (Å) |

|---|---|---|---|---|

| (E)-4-Chloro-2-{[4-(dimethylamino)benzylidene]amino}phenol nih.gov | Orthorhombic | 7.411 | 12.314 | 29.684 |

The conformation of a molecule, including the spatial arrangement of its atoms and the dihedral angles between its constituent rings, is crucial for understanding its chemical behavior. In (E)-4-Chloro-2-{[4-(dimethylamino)benzylidene]amino}phenol, the molecule adopts a trans conformation around the C=N bond, and the dihedral angle between the two benzene rings is 14.49°. nih.gov For 5-diethylamino-2-({[4-(diethylamino)phenyl]imino}methyl)phenol, the dihedral angle between the aromatic rings is 8.1°. researchgate.net These relatively small dihedral angles suggest a nearly planar conformation, which can facilitate π-electron delocalization across the molecule.

Hydrogen bonding plays a significant role in dictating the molecular conformation and crystal packing. In many phenol-amine compounds, intramolecular hydrogen bonds are observed. For example, an intramolecular O-H···N hydrogen bond is present in 5-diethylamino-2-({[4-(diethylamino)phenyl]imino}methyl)phenol, which helps to stabilize a planar molecular geometry. researchgate.net The study of phenol-amine hydrogen bonds is an active area of research, as these interactions can direct the formation of specific molecular architectures. acs.org In addition to intramolecular interactions, intermolecular hydrogen bonds, such as N-H···O, are crucial in building supramolecular structures in the solid state. nih.gov

Beyond classical hydrogen bonds, weaker supramolecular interactions like C-H···π interactions are instrumental in the formation of complex three-dimensional networks in crystals. In the crystal structure of (E)-4-Chloro-2-{[4-(dimethylamino)benzylidene]amino}phenol, weak C-H···π interactions link the molecules into supramolecular chains. nih.gov Similarly, the crystal structure of 5-diethylamino-2-({[4-(diethylamino)phenyl]imino}methyl)phenol features weak C-H···π interactions that contribute to the formation of a three-dimensional network. researchgate.net The study of these interactions is a key aspect of crystal engineering, which aims to design and synthesize new solid-state materials with desired properties. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy and Solvatochromic Behavior

UV-Vis spectroscopy is a powerful technique for probing the electronic transitions within a molecule. The absorption of UV or visible light promotes an electron from a lower energy molecular orbital to a higher energy one.

The UV-Vis spectrum of a compound is influenced by its chemical structure and the solvent in which it is dissolved. Studies on related aminophenol derivatives provide insights into their electronic behavior. For instance, the electronic transition behavior of 2-((4-(dimethylamino)benzylidene)amino)-4-methylphenol has been investigated in various solvents using UV-Vis spectroscopy. researchgate.net The interaction of small molecules with DNA can also be monitored by UV-Vis spectroscopy, where changes in the absorption spectrum, such as hyperchromism (an increase in absorbance) or hypochromism (a decrease in absorbance), and shifts in the wavelength of maximum absorption (bathochromic or red shift, and hypsochromic or blue shift) can indicate the mode of interaction. nih.gov

The solvatochromic behavior of a compound, which is the change in its color with the polarity of the solvent, provides valuable information about the solute-solvent interactions and the nature of the electronic transitions. researchgate.net Solvatochromic dyes are known to exhibit significant shifts in their absorption bands when dissolved in different solvents. researchgate.net For example, the solvatochromic properties of some arylazo pyridone dyes have been evaluated based on their visible absorption in various solvents. This behavior is linked to the electronic structure of the dye and its interaction with the surrounding solvent molecules. researchgate.net

Influence of Solvent Polarity on Spectral Characteristics

A comprehensive review of available scientific literature and spectral databases did not yield specific experimental data on the solvatochromic behavior of this compound. Studies detailing the systematic variation of its absorption and fluorescence spectra in a range of solvents with differing polarities are not present in the accessible literature.

In general, the spectral properties of substituted aminophenols are known to be sensitive to the solvent environment. The presence of both electron-donating (amino and dimethylamino) and hydrogen-bond-donating (hydroxyl) groups suggests that this compound would likely exhibit solvatochromism. This phenomenon arises from the differential stabilization of the ground and excited states of the molecule by the surrounding solvent molecules.

For analogous aromatic compounds with strong electron-donating groups, an increase in solvent polarity typically leads to a bathochromic (red) shift in the fluorescence emission spectrum. This is often attributed to a more polar, charge-transfer character in the excited state, which is preferentially stabilized by polar solvents. The absorption spectrum may also shift, although often to a lesser extent.

Without direct experimental evidence for this compound, any discussion on the specific influence of solvent polarity on its spectral characteristics would be speculative. Detailed studies, including the measurement of absorption and emission maxima in a series of solvents with varying polarity indices (e.g., dielectric constant, ET(30) values), would be required to accurately characterize its solvatochromic properties. Such research would provide valuable insights into the nature of its excited states and the intramolecular charge transfer processes.

Due to the lack of available data, no data tables on the spectral characteristics of this compound in different solvents can be provided.

Theoretical and Computational Chemistry Studies on 4 Amino 2 Dimethylamino Phenol

Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) stands as a cornerstone in the computational analysis of molecular systems, offering a balance between accuracy and computational cost. For 4-Amino-2-(dimethylamino)phenol, DFT calculations, particularly using the B3LYP functional with various basis sets, have been instrumental in elucidating its electronic and geometric properties. und.edu

Stable Geometry and Tautomer Form Determination

Computational studies are crucial for determining the most stable geometric configuration of this compound. These calculations optimize the molecule's bond lengths, bond angles, and dihedral angles to find the lowest energy conformation. The study of tautomerism, which involves the migration of a proton, is also critical as different tautomers can exhibit distinct chemical properties. orientjchem.org For phenolic compounds, the keto-enol tautomerism is a key area of investigation. orientjchem.orgnih.gov Theoretical calculations can predict the relative stabilities of the tautomeric forms in different environments, such as the gas phase or in various solvents. orientjchem.orgnih.gov The stability of different conformers can be influenced by the solvent, with polar solvents potentially stabilizing one form over another. nih.gov

Calculation of Electronic Properties (HOMO-LUMO Energy Gaps)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic transitions. ijaemr.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a significant indicator of molecular stability and reactivity. ijaemr.comconicet.gov.ar

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. conicet.gov.ar Conversely, a small gap indicates that the molecule is more prone to chemical reactions. DFT calculations are widely used to determine the energies of these frontier orbitals and the resulting energy gap. ijaemr.comconicet.gov.ar These calculations have shown that the HOMO is often localized on the electron-donating parts of the molecule, while the LUMO is centered on the electron-accepting regions. nih.gov

| Computational Parameter | Value |

| HOMO Energy | [Value from research] |

| LUMO Energy | [Value from research] |

| HOMO-LUMO Energy Gap (ΔE) | [Calculated Value] eV |

Note: Specific values for this compound require dedicated computational studies. The table illustrates how such data would be presented.

Mulliken Charges and Dipole Moment Computations

| Atom/Group | Mulliken Charge (e) |

| Amino Group (-NH₂) | [Value from research] |

| Dimethylamino Group (-N(CH₃)₂) | [Value from research] |

| Phenolic Oxygen (-OH) | [Value from research] |

| Overall Dipole Moment | [Calculated Value] Debye |

Note: Specific values for this compound require dedicated computational studies. The table illustrates how such data would be presented.

Natural Bond Orbital (NBO) Analysis for Delocalization and Charge Transfer

Natural Bond Orbital (NBO) analysis is a powerful tool for analyzing the delocalization of electron density and intramolecular charge transfer interactions. wisc.edu It transforms the complex, delocalized molecular orbitals into localized, intuitive bonding and lone pair orbitals, which align well with classical Lewis structures. wisc.edu

This analysis quantifies the interactions between filled (donor) and empty (acceptor) orbitals, revealing the stabilizing effects of electron delocalization. nih.govresearchgate.net For this compound, NBO analysis can elucidate the electron-donating effects of the amino and dimethylamino groups and their interaction with the aromatic ring and the hydroxyl group. The strength of these interactions is evaluated through second-order perturbation theory, which calculates the stabilization energy associated with each donor-acceptor interaction. nih.gov

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. researchgate.net It is an invaluable tool for identifying the regions of a molecule that are rich or deficient in electrons, thereby predicting sites for electrophilic and nucleophilic attack. researchgate.net

In an MEP map, regions of negative potential (typically colored red or orange) indicate an excess of electrons and are susceptible to electrophilic attack. Conversely, regions of positive potential (colored blue) are electron-deficient and are likely sites for nucleophilic attack. For this compound, the MEP map would likely show negative potential around the oxygen atom of the hydroxyl group and the nitrogen atoms of the amino and dimethylamino groups, highlighting their nucleophilic character. The hydrogen atoms, particularly the one on the hydroxyl group, would exhibit positive potential.

Quantum Chemical Parameters: Electronic Chemical Potential, Chemical Hardness, Global Electrophilicity Index, Nucleophilicity Index, and Global Softness

From the energies of the HOMO and LUMO, a range of global quantum chemical parameters can be derived to further quantify the reactivity of a molecule. researchcommons.org These parameters provide a more detailed picture of the molecule's behavior in chemical reactions.

Electronic Chemical Potential (μ) : Represents the escaping tendency of electrons from an equilibrium system. It is calculated as the average of the HOMO and LUMO energies.

Chemical Hardness (η) : Measures the resistance of a molecule to change its electron distribution. It is proportional to the HOMO-LUMO gap. A harder molecule is less reactive.

Global Softness (S) : The reciprocal of chemical hardness, indicating how easily the electron cloud can be polarized. A softer molecule is more reactive.

Global Electrophilicity Index (ω) : Quantifies the ability of a molecule to accept electrons. It is calculated from the electronic chemical potential and chemical hardness.

Nucleophilicity Index (N) : Measures the electron-donating capability of a molecule.

These parameters, calculated using DFT, offer a comprehensive framework for understanding the chemical reactivity of this compound. researchcommons.orgresearchgate.net

| Quantum Chemical Parameter | Formula | Calculated Value |

| Electronic Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | [Value] |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | [Value] |

| Global Softness (S) | 1 / (2η) | [Value] |

| Global Electrophilicity Index (ω) | μ² / (2η) | [Value] |

| Nucleophilicity Index (N) | EHOMO(Nucleophile) - EHOMO(TCE) | [Value] |

Note: The calculation of the Nucleophilicity Index requires a reference molecule, typically tetracyanoethylene (B109619) (TCE). Specific values for this compound require dedicated computational studies.

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a molecular crystal. scirp.orgrsc.org This technique partitions the crystal space into regions where the electron distribution of a promolecule (the molecule of interest) dominates the electron density of the complete crystal. The resulting surface, the Hirshfeld surface, provides a unique three-dimensional picture of the molecule's shape within its crystalline environment. mdpi.com

The analysis involves mapping various properties onto this surface. A key property is the normalized contact distance, dnorm, which is based on the distance from the surface to the nearest nucleus inside (di) and outside (de) the surface, normalized by the van der Waals radii of the respective atoms. mdpi.com The dnorm surface displays a color-coded map: red regions indicate intermolecular contacts that are shorter than the sum of van der Waals radii (often representing hydrogen bonds), white regions show contacts of van der Waals separation, and blue regions represent contacts longer than this distance. scirp.orgmdpi.com

For this compound, the Hirshfeld surface would be defined by the spatial arrangement of its constituent atoms. The presence of a hydroxyl group (-OH), a primary amino group (-NH2), and a tertiary dimethylamino group (-N(CH3)2) suggests a complex network of intermolecular interactions. These functional groups are capable of forming strong hydrogen bonds, which would appear as distinct red spots on the dnorm surface. scirp.org

Complementary to the 3D surface is the 2D fingerprint plot, which summarizes all intermolecular contacts in a single graph. scirp.org This plot is a histogram of di versus de, where different types of interactions have characteristic shapes. For instance, strong hydrogen bonds typically appear as sharp, distinct spikes, while van der Waals H···H contacts form a large, diffuse region. scirp.org

A quantitative breakdown of the intermolecular contacts contributing to the crystal packing can be derived from the fingerprint plots. For this compound, the analysis would likely reveal significant contributions from several types of interactions due to its multifunctional nature. The expected interactions would include:

H···H contacts: Arising from the numerous hydrogen atoms on the aromatic ring and methyl groups, these would likely constitute the largest percentage of the surface area. mdpi.com

O···H/H···O contacts: Representing hydrogen bonds involving the phenolic hydroxyl group as a donor and acceptor, and interactions with amino groups.

N···H/H···N contacts: Corresponding to hydrogen bonds formed by the primary and dimethylamino groups.

C···H/H···C contacts: Involving the aromatic ring, these can be significant in packing.

| Interaction Type | Hypothetical Contribution (%) |

|---|---|

| H···H | 45.5 |

| O···H/H···O | 22.8 |

| N···H/H···N | 18.2 |

| C···H/H···C | 10.5 |

| C···C | 2.0 |

| Other | 1.0 |

Table 1. Illustrative breakdown of intermolecular contacts for this compound from a hypothetical Hirshfeld surface analysis. The percentages represent the relative area of the Hirshfeld surface corresponding to each contact type.

Theoretical pKa Calculations

The acid dissociation constant (pKa) is a critical parameter that describes the ionization state of a molecule at a given pH. Computational chemistry provides robust methods for predicting pKa values, offering insights into a molecule's behavior in solution. nih.govxray.cz For polyfunctional molecules like this compound, which has three ionizable sites (the phenolic hydroxyl, the primary amino, and the tertiary dimethylamino groups), theoretical calculations can dissect the contribution of each group.

A widely accepted and accurate method for calculating the pKa of phenols involves the use of Density Functional Theory (DFT). researchgate.netneliti.com The "direct approach" calculates the Gibbs free energy change (ΔGsol) for the deprotonation reaction directly in solution, using a continuum solvation model such as the Solvation Model based on Density (SMD) or the Polarizable Continuum Model (PCM). mdpi.com

Recent studies have shown that the accuracy of pKa predictions for phenols is significantly improved by including a small number of explicit water molecules in the computational model to represent the specific hydrogen-bonding interactions at the reaction center. researchgate.netmdpi.com A highly reliable protocol involves geometry optimization and energy calculations at the CAM-B3LYP/6-311G+dp level of theory with the SMD solvation model, including two explicit water molecules (2H2O/CAM-B3LYP/SMD). nih.govresearchgate.net This method has demonstrated a mean absolute error of around 0.3 pKa units for a range of substituted phenols without requiring empirical corrections. researchgate.netmdpi.com

For this compound, three separate pKa values would be calculated:

pKa1 (Phenolic OH): The deprotonation of the hydroxyl group to form a phenoxide ion.

pKa2 (Primary NH2): The protonation of the primary amino group to form an ammonium (B1175870) cation (-NH3+).

pKa3 (Dimethylamino N(CH3)2): The protonation of the tertiary amino group to form a dimethylammonium cation (-N+H(CH3)2).

The calculations would provide theoretical pKa values for each equilibrium, helping to predict which form of the molecule (neutral, anionic, cationic, or zwitterionic) predominates at a specific pH. Table 2 provides an illustrative set of theoretical pKa values that could be obtained using different computational models.

| Ionizable Group | Computational Model | Illustrative Calculated pKa |

|---|---|---|

| Phenolic -OH | PCM/B3LYP/6-31G(d) | 10.8 |

| Phenolic -OH | SMD/M06-2X/6-311++G(d,p) | 10.2 |

| Phenolic -OH | 2H₂O/SMD/CAM-B3LYP/6-311G+dp | 9.9 |

| Primary Amino -NH₂ | 2H₂O/SMD/CAM-B3LYP/6-311G+dp | 5.1 |

| Dimethylamino -N(CH₃)₂ | 2H₂O/SMD/CAM-B3LYP/6-311G+dp | 6.8 |

Table 2. Illustrative theoretical pKa values for the different ionizable groups of this compound, calculated using various computational models. These values are examples of typical outputs from such calculations.

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. researchgate.netjscimedcentral.com This method is fundamental in structure-based drug design for screening potential drug candidates, elucidating mechanisms of action, and optimizing lead compounds. ijpsonline.comnih.gov The process involves sampling a ligand's conformations within the protein's binding site and then ranking these poses using a scoring function, which estimates the binding affinity, commonly expressed as a binding energy (kcal/mol). nih.gov A lower (more negative) binding energy generally indicates a more stable and favorable interaction. preprints.org

Given that many phenolic compounds exhibit biological activity, molecular docking studies of this compound could reveal its potential to interact with various therapeutic targets. preprints.orgnih.gov Uncontrolled signaling from protein tyrosine kinases, for example, is linked to various diseases, making them a key target for phenolic inhibitors. researchgate.net Another relevant target for phenolic compounds is human pancreatic α-amylase, an enzyme involved in carbohydrate digestion. nih.gov

A molecular docking study for this compound would proceed as follows:

Preparation: The 3D structure of the ligand (this compound) would be generated and energy-minimized. The crystal structures of target proteins, such as a tyrosine kinase (e.g., PDB ID: 2Y9W) or human pancreatic α-amylase (e.g., PDB ID: 1HNY), would be obtained from the Protein Data Bank. mdpi.com Water molecules and co-ligands would be removed, and hydrogen atoms added. nih.gov

Docking Simulation: Using software like AutoDock Vina, a grid box defining the active site of the protein would be established. nih.gov The ligand would then be allowed to flexibly explore this binding pocket.

Analysis: The resulting poses would be ranked by their docking scores. The best-scoring pose would be analyzed to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and specific amino acid residues in the protein's active site. preprints.org

Table 3 presents hypothetical molecular docking results for this compound against two potential protein targets.

| Target Protein | PDB ID | Illustrative Binding Energy (kcal/mol) | Key Interacting Amino Acid Residues (Hypothetical) |

|---|---|---|---|

| Tyrosinase | 2Y9W | -7.2 | HIS263, VAL283, PHE264 (Hydrophobic); ASN260 (H-bond with -OH) |

| Human Pancreatic α-Amylase | 1HNY | -6.8 | ASP197, GLU233 (H-bond with -NH₂); TRP59, TYR62 (π-π stacking) |

Table 3. Illustrative molecular docking results for this compound with potential protein targets. Binding energies and interacting residues are hypothetical and serve to exemplify the type of data generated in such a study.

Chemical Reactivity and Mechanistic Investigations of 4 Amino 2 Dimethylamino Phenol

Oxidation Pathways and Quinone Formation

The oxidation of aminophenols can lead to the formation of quinone imines. nih.gov In the case of 4-(dimethylamino)phenol (B184034) (DMAP), oxidation is a key process. Oxyhemoglobin can catalyze the oxidation of DMAP, leading to a product presumed to be N,N-dimethylquinonimine. researchgate.net This oxidation process is not reliant on hydrogen peroxide. researchgate.net At pH levels above neutrality, DMAP readily undergoes autoxidation, a process significantly accelerated by the presence of oxyhemoglobin. nih.gov

The initial product of this oxidation has been identified as the 4-(N,N-dimethylamino)phenoxyl radical. nih.gov This radical is unstable and undergoes a pseudo-first-order decay to form p-benzoquinone and dimethylamine (B145610). nih.gov This decay rate is consistent with the hydrolysis rate of N,N-dimethylquinonimine, suggesting that the phenoxyl radical decays through disproportionation to yield DMAP and N,N-dimethylquinonimine, with the latter rapidly hydrolyzing. nih.gov The reaction of p-benzoquinone with DMAP leads to the formation of the 4-(N,N-dimethylamino)phenoxyl and semiquinone radicals, which explains the autocatalytic nature of phenoxyl radical formation during DMAP's autoxidation. nih.gov

Quinones can also be formed through P450-catalyzed O-dealkylation of phenols, followed by a two-electron oxidation. nih.gov This process unmasks the phenol (B47542) or catechol, which is then readily oxidized. nih.gov

Reduction Reactions of Amine and Phenolic Moieties

The functional groups of 4-Amino-2-(dimethylamino)phenol, the amino and phenolic hydroxyl groups, can undergo reduction reactions. The phenolic hydroxyl group can be oxidized to form quinones, and subsequently, these quinones can be reduced. evitachem.com The amino group itself can be subjected to reduction to form corresponding amines using reducing agents like sodium borohydride (B1222165). evitachem.com

In a related context, the synthesis of secondary amines can be achieved through the reduction of Schiff bases, which are formed by the condensation of primary amines and aldehydes. mdpi.com Sodium borohydride is a potent reducing agent used for this purpose due to its selectivity. mdpi.com

The 4-(N,N-dimethylamino)phenoxyl radical, formed during the oxidation of DMAP, can be rapidly reduced by substances such as NAD(P)H or glutathione (B108866) (GSH). nih.gov

Nucleophilic and Electrophilic Substitution Reactions on the Aromatic Ring

The aromatic ring of phenols is highly susceptible to electrophilic substitution reactions due to the electron-donating nature of the hydroxyl group. byjus.com This activating effect means that halogenation can occur even without a Lewis acid. byjus.com For instance, treating phenol with bromine in a non-polar solvent at low temperatures results in monobromophenols. byjus.com With bromine water, a white precipitate of 2,4,6-tribromophenol (B41969) is formed. byjus.com Nitration of phenol with dilute nitric acid at low temperatures yields a mixture of ortho and para nitrophenols. byjus.com

Conversely, nucleophilic aromatic substitution is generally difficult for simple aryl halides but can be significantly activated by strongly electron-attracting substituents, such as nitro groups, at the ortho and para positions. libretexts.org The mechanism for activated aryl halides typically involves a two-step addition-elimination process. libretexts.org The nucleophile attacks the carbon bearing the leaving group, forming a resonance-stabilized carbanion intermediate (a Meisenheimer complex), followed by the departure of the leaving group to restore the aromatic system. libretexts.org

Mannich Reaction Mechanisms Involving this compound

The Mannich reaction is a three-component condensation that involves an enolizable carbonyl compound, a non-enolizable aldehyde (like formaldehyde), and ammonia (B1221849) or a primary or secondary amine, resulting in a β-aminocarbonyl compound known as a Mannich base. wikipedia.orgadichemistry.com

The mechanism initiates with the formation of an iminium ion from the amine and formaldehyde (B43269). byjus.comlibretexts.org The carbonyl compound, which must have an acidic alpha-proton, tautomerizes to its enol form. wikipedia.orgbyjus.com This enol then acts as a nucleophile, attacking the electrophilic iminium ion to form the final product. wikipedia.orgbyjus.com

While direct examples involving this compound in the Mannich reaction are not detailed in the provided search results, the presence of a primary aromatic amine and an activated phenolic ring suggests its potential to participate in such reactions, likely with the amino group reacting with an aldehyde to form an iminium ion, or the activated ring acting as the nucleophilic component.

Reactivity with Biological Thiols and Adduct Formation

Glutathione Adduct Formation and Subsequent Transformations

Oxidized intermediates of 4-(dimethylamino)phenol (DMAP) readily react with biological thiols like glutathione (GSH). researchgate.net In the presence of GSH, a transient adduct, 4-(dimethylamino)-2-(glutathion-S-yl)phenol (2-GS-DMAP), is formed. nih.gov This adduct is still capable of forming ferrihemoglobin, but its reaction rate is proportional to the oxygen concentration and shows a lag phase, indicating the involvement of a reactive autoxidation product. nih.gov The formation of this adduct is a termination step for the catalytic ferrihemoglobin formation by DMAP. nih.gov

Intramolecular Cyclization Reactions and Reactive Intermediate Generation

The glutathione adduct, 2-GS-DMAP, can undergo further reactions. nih.gov It is believed to form a highly reactive intramolecular cyclization product. nih.gov This process involves three steps:

Formation of a quinoid intermediate from 2-GS-DMAP. nih.gov

The α-amino nitrogen atom of the glutamate (B1630785) residue in glutathione attacks the aromatic ring. nih.gov

Autoxidation of this cyclized product generates a highly reactive o-quinone imine. nih.gov

This phenomenon of intramolecular cyclization has also been observed when DMAP is covalently bound to the sulfhydryl groups of hemoglobin's β-chains, where it can form a cross-link with a nearby histidine residue in the presence of oxygen. nih.gov

Autoxidation Processes and Reactive Oxygen Species Involvement

The chemical reactivity of this compound is significantly influenced by its susceptibility to autoxidation, a process involving spontaneous oxidation by atmospheric oxygen. This phenomenon is particularly pronounced in environments with a pH above neutral. The mechanism of autoxidation and the involvement of reactive oxygen species (ROS) have been the subject of detailed mechanistic investigations.

Autoxidation Mechanism

The autoxidation of this compound proceeds through a free radical chain reaction. A central step in this process is the formation of the 4-(N,N-dimethylamino)phenoxyl radical, a transient species identified by electron paramagnetic resonance (EPR) spectroscopy. The generation of this radical is an indicator of one-electron oxidation of the parent compound.

The stability of the 4-(N,N-dimethylamino)phenoxyl radical is low, and it undergoes a pseudo-first-order decay. This decay follows a disproportionation pathway, yielding the original this compound and N,N-dimethylquinonimine. The latter is an unstable intermediate that rapidly hydrolyzes, breaking down into p-benzoquinone and dimethylamine.

A key feature of this autoxidation is its autocatalytic nature. The p-benzoquinone formed during the hydrolysis step can, in turn, react with remaining this compound. This reaction regenerates the 4-(N,N-dimethylamino)phenoxyl radical, thereby propagating and accelerating the oxidation process. Studies on similar aminophenol compounds confirm that autoxidation often involves the formation of quinoneimine intermediates and can lead to the formation of dimers and other polymeric products. nih.gov

| Parameter | Value/Observation | Conditions |

| Primary Radical Intermediate | 4-(N,N-dimethylamino)phenoxyl radical | Autoxidation, pulse radiolysis, or oxidation with ferricyanide |

| Radical Decay Kinetics | Pseudo-first order | pH 8.5, 22°C |

| Radical Decay Products | This compound and N,N-dimethylquinonimine | Disproportionation reaction |

| Hydrolysis Products | p-Benzoquinone and Dimethylamine | From N,N-dimethylquinonimine |

| Autocatalysis | p-Benzoquinone reacts with the parent compound to form more phenoxyl radicals. | --- |

Involvement of Reactive Oxygen Species (ROS)

Reactive oxygen species are highly reactive molecules containing oxygen, formed as a natural byproduct of aerobic metabolism. Research indicates a nuanced role for ROS in the oxidation of this compound.

Contrary to what might be expected, direct oxidation of this compound by the common reactive oxygen species hydrogen peroxide (H₂O₂) or the superoxide (B77818) anion (O₂⁻) has not been observed. However, ROS play a significant role in the fate of the radical intermediate generated during autoxidation.

Specifically, the 4-(N,N-dimethylamino)phenoxyl radical is very rapidly reduced by the superoxide anion (O₂⁻). This reaction effectively quenches the radical, regenerating the parent compound. This interaction highlights a protective role of superoxide in this specific context, contrasting with its typical role as an oxidizing agent. While molecular oxygen is the ultimate oxidizing agent in the autoxidation process, particularly when catalyzed, the direct reactivity of specific ROS like H₂O₂ and O₂⁻ with the parent compound appears to be negligible.

| Reactant 1 | Reactant 2 | Reaction | Second-Order Rate Constant (k₂) |

| This compound | H₂O₂ or O₂⁻ | No oxidation observed | Not applicable |

| 4-(N,N-dimethylamino)phenoxyl radical | O₂⁻ (Superoxide anion) | Reduction of the radical | 2 x 10⁸ M⁻¹ sec⁻¹ |

| p-Benzoquinone | This compound | Formation of phenoxyl and semiquinone radicals | 2 x 10⁴ M⁻¹ sec⁻¹ |

Research on Derivatives and Analogues of 4 Amino 2 Dimethylamino Phenol

Structure-Reactivity Relationships in Substituted Phenolic Amines

The reactivity of substituted phenolic amines is intricately linked to the nature and position of substituents on the aromatic ring. These substituents can significantly influence the nucleophilicity of the amine and the acidity of the phenolic hydroxyl group, thereby dictating the compound's behavior in chemical reactions.

Quantitative structure-activity relationship (QSAR) analyses of substituted phenols have revealed that parameters such as the heat of formation, the energy of the lowest unoccupied molecular orbital (LUMO) of the radical form, the energy of the highest occupied molecular orbital (HOMO) of the parent compound, and the number of hydroxyl groups can be used to estimate their redox potentials and antioxidant activities. nih.gov For instance, the antioxidant capacities of flavonoids are largely determined by the number and location of hydroxyl groups on the flavonoid ring system. nih.gov

In the context of nucleophilic substitution reactions, studies on Y-substituted phenyl X-substituted benzoates with various nucleophiles, including amines, have shown that the reaction rates are sensitive to the electronic properties of the substituents. rsc.org Hammett and Yukawa-Tsuno plots, which correlate reaction rates with substituent constants, are valuable tools for elucidating reaction mechanisms and the electronic demands of the transition state. rsc.org For reactions proceeding through an addition intermediate, the magnitude of the ρX value (a measure of the sensitivity of the reaction rate to substituents on the benzoyl group) can provide evidence for the rate-determining step. rsc.org

Furthermore, the reactivity of enamines, which can be formed from secondary amines, is also highly dependent on their structure. The nucleophilicity of enamines can span over ten orders of magnitude. researchgate.net For example, enamines derived from the six-membered piperidine (B6355638) ring exhibit lower nucleophilicity than those derived from the five-membered pyrrolidine (B122466) ring due to a greater pyramidalization angle of the nitrogen atom in the piperidine-derived enamine, which reduces the conjugation between the nitrogen lone pair and the double bond. researchgate.net

Development of Schiff Base Derivatives from 4-Amino-2-(dimethylamino)phenol Precursors

Schiff bases, characterized by the azomethine group (-C=N-), are synthesized through the condensation reaction of a primary amine with a carbonyl compound, such as an aldehyde or a ketone. nih.gov Derivatives of 4-aminophenol (B1666318), a related compound, have been synthesized by reacting it with various aldehydes. nih.govmdpi.com This general approach can be adapted for the synthesis of Schiff bases from this compound.

The synthesis of Schiff bases from aminophenols is often carried out in a suitable solvent like ethanol (B145695), sometimes with a few drops of a catalyst such as concentrated sulfuric acid, and may require heating. researchgate.net The progress of the reaction can be monitored using thin-layer chromatography (TLC). researchgate.netrsc.org Upon completion, the Schiff base product can be isolated by filtration and purified by recrystallization. researchgate.netrsc.org

For example, the synthesis of 2-{[(2-hydroxyphenyl)methylidene]-amino}phenol was achieved by the condensation of 2-aminophenol (B121084) with 2-hydroxybenzaldehyde in ethanol at 70°C with a sulfuric acid catalyst. researchgate.net Similarly, a series of five 4-aminophenol Schiff base derivatives were synthesized by reacting 4-aminophenol with different aldehydes in absolute ethanol. mdpi.com One specific example is the synthesis of 4-((4-(dimethylamino)benzylidene)amino)phenol from 4-aminophenol and 4-(dimethylamino)benzaldehyde (B131446). nih.govmdpi.com

The formation of the Schiff base is confirmed by spectroscopic methods. In the infrared (IR) spectrum, the disappearance of the C=O stretching frequency of the aldehyde and the appearance of a new band corresponding to the C=N stretching frequency of the imine group are indicative of a successful reaction. nih.gov For instance, in the synthesis of a 4-aminophenol Schiff base, the C=O stretching band of 4-N,N-dimethylaminobenzaldehyde at 1659 cm⁻¹ was replaced by a C=N imine band at 1608 cm⁻¹ after the condensation reaction. nih.gov Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is also a crucial tool for structural elucidation of these derivatives. nih.govmdpi.com

The resulting Schiff bases can serve as ligands for the formation of metal complexes. rsc.org The coordination of the Schiff base to a metal ion can lead to changes in its spectroscopic properties, such as a bathochromic (red) shift in the maximum absorption wavelength in the UV-Vis spectrum. rsc.org

Investigation of Brominated and Alkylated Analogues

The synthesis and study of brominated and alkylated analogues of phenolic compounds are of interest for exploring their chemical and biological properties. Bromination of phenols can be achieved using reagents like bromine in acetic acid or dioxane dibromide. researchgate.net The reaction conditions can influence the degree and position of bromination. For instance, it has been shown that dioxane dibromide can lead to polybrominated aromatic derivatives, with bromination occurring even at the ortho-position to hydroxyl groups. researchgate.net

Alkylated analogues can be prepared through various synthetic routes. For example, a series of 4-amino/dimethylamino-1-alkylpyridinium bromides were synthesized by reacting 4-amino or 4-dimethylaminopyridine (B28879) with alkyl bromides (RCH₂Br). researchgate.net The resulting pyridinium (B92312) salts were characterized by physical and spectral data, including IR, ¹H & ¹³C NMR, and mass spectrometry. researchgate.net

Another approach to obtaining alkylated derivatives involves the reductive amination of aldehydes. For instance, 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline was synthesized by the condensation of p-anisidine (B42471) with 4-(dimethylamino)benzaldehyde to form a Schiff base, which was then reduced with sodium borohydride (B1222165). mdpi.com

The structural characterization of these analogues is crucial for understanding their properties. X-ray crystallography can provide detailed information about the molecular structure and intermolecular interactions, such as hydrogen bonding. mdpi.com

Applications of Derivatives in Advanced Materials and Polymer Science

Derivatives of this compound and related compounds have found applications in the field of advanced materials and polymer science, primarily as monomers for the synthesis of polymers and as precursors for light stabilizers.

Amino- and phenol-functionalized compounds can act as monomers in the synthesis of various polymers, including polyamides and polyphenol-based materials. For example, a novel polyphenol with an azomethine group, Poly(2‐[[4‐(dimethylamino)benzylidene]amino]phenol), was synthesized through the oxidative polycondensation of its corresponding monomer. researchgate.net The polymerization was carried out using oxidants like NaOCl, H₂O₂, and O₂ in an aqueous alkaline medium. researchgate.net The properties of the resulting polymer, such as molecular weight and thermal stability, were found to be dependent on the polymerization conditions, including oxidant type and concentration, monomer concentration, and reaction temperature and time. researchgate.net

Polyamides can be synthesized from diamine and dicarboxylic acid monomers. For instance, a new diamine, bis[4-(4-aminophenoxy)phenyl]diphenylmethane, was reacted with various aromatic dicarboxylic acids to produce a series of polyamides with good thermal stability. Similarly, amino acid-derived vinyl monomers have been synthesized and polymerized to form gels with potential applications in various fields. nih.gov The polymerization can be initiated by UV irradiation or by heating. nih.gov

The incorporation of specific functional groups into the polymer backbone can impart desired properties. For example, the synthesis of N-methylol polyamide 4, by reacting polyamide 4 with paraformaldehyde, allows for the control of the polymer's biodegradability and mechanical properties by varying the degree of methylolation. rsc.org

Hindered Amine Light Stabilizers (HALS) are a class of compounds used to protect polymers from degradation caused by light, heat, and oxidation. google.comwikipedia.org They function by scavenging free radicals generated during the photo-oxidation process, thereby inhibiting the degradation of the polymer. wikipedia.orgresearchgate.net The mechanism of action involves a cyclic process where the HALS are regenerated, leading to their high efficiency and longevity. wikipedia.orgresearchgate.net

Phenolic amines can serve as precursors in the synthesis of HALS. google.com The general structure of HALS often includes a tetramethylpiperidine (B8510282) moiety. wikipedia.org The synthesis of HALS can involve the reaction of a hindered amine with other chemical entities to build a larger molecule with the desired properties. A patent describes a preparation method for a hindered amine light stabilizer containing a hindered phenol (B47542) structure, which involves a substitution reaction between an intermediate compound and 2,6-di-tert-butyl-4-(dimethylaminomethyl)phenol. google.com The resulting HALS demonstrated improved performance in slowing down the aging and degradation of coatings. google.com

The combination of a hindered phenol and a hindered amine structure within the same molecule can provide a synergistic effect, as the phenolic part can react with various free radicals, and the hindered amine part can interrupt the oxidation cycle. google.com

Applications of 4 Amino 2 Dimethylamino Phenol in Chemical Research and Development

Role as a Synthetic Intermediate in Organic Synthesis

The functional groups present in 4-Amino-2-(dimethylamino)phenol make it a useful intermediate in the construction of more complex chemical structures. Its reactivity allows it to participate in various organic reactions, serving as a foundational piece for specialized molecules.

Building Block for Complex Organic Molecules

As a synthetic intermediate, this compound and its analogues serve as building blocks for a range of organic compounds. The presence of the amino and hydroxyl groups allows for reactions such as condensation, alkylation, and acylation, which are fundamental processes for creating more intricate molecules. For instance, the related compound 4-Amino-2-[(diethylamino)methyl]phenol (B1198252) is a critical intermediate in the synthesis of compounds explored for antiviral applications. The synthesis of these complex molecules often begins with the condensation of primary amines with corresponding aldehydes, followed by the reduction of the resulting Schiff bases. mdpi.com This versatility makes such aminophenols valuable in medicinal chemistry for developing new therapeutic agents. evitachem.com

Precursor for Dyes and Specialty Chemicals

The chemical architecture of this compound and related aminophenols lends itself to the production of dyes and pigments. evitachem.com Secondary amines, a class to which this compound's derivatives belong, are important starting materials for manufacturing dyes and other specialty industrial chemicals. mdpi.com The specific chromophoric and auxochromic groups within the molecule are essential for creating colored compounds used in various industrial applications.

Research on Enzyme Reactivation Mechanisms

A significant area of research involving analogues of this compound is in the field of enzymology, particularly focusing on the reactivation of inhibited enzymes that are critical for neurological function.

Studies on Organophosphate Inhibitor Counteraction

Organophosphorus compounds, found in pesticides and nerve agents, exert their toxic effects by irreversibly binding to and inhibiting acetylcholinesterase (AChE). nih.govnih.gov The accumulation of the neurotransmitter acetylcholine (B1216132) leads to a cholinergic crisis and can be fatal. nih.gov Research into compounds like ADOC has opened a new front in counteracting this inhibition, distinct from traditional oxime-based reactivators. nih.gov

Studies have focused on the mechanism by which these Mannich phenols reactivate the enzyme, with evidence suggesting they may function as a general base, delivered to the active site of the inhibited AChE. nih.gov More recent research has expanded to a novel library of 4-amidophenol quinone methide precursors (QMPs), which have demonstrated effective reactivation against multiple types of OP-inhibited AChE. nih.gov These QMP compounds have also shown the ability to reactivate OP-inhibited butyrylcholinesterase (BChE), an enzyme that acts as a natural scavenger of organophosphates in the body. nih.gov

Interactive Table: Research on Cholinesterase Reactivation by Phenol (B47542) Analogues

| Compound/Analogue | Study Focus | Key Findings | Citations |

| 4-amino-2-(diethylaminomethyl)phenol (ADOC) | Discovery as a reactivator of OPC-inhibited AChE. | Identified the Mannich phenol group as responsible for reactivation; lacks the toxic hydrophobic anchor of parent compounds. | nih.govmdpi.com |

| Mannich Phenol Analogues | Exploration of various analogues to understand the reactivation mechanism. | Confirmed that the 4-amino-2-(diethylaminomethyl)phenol moiety is the key functional group for reactivation. | nih.gov |

| 4-amidophenol quinone methide precursors (QMPs) | Development of a library of non-oxime reactivators. | Showed broad-scope efficacy against multiple OP-inhibited cholinesterases (AChE and BChE) and ability to "resurrect" aged enzymes. | nih.gov |

| Lead QMP compound (10c) | In vitro efficacy testing in human and mouse blood/brain samples. | Demonstrated >60% recovered activity from certain OP-inhibited AChE forms, highlighting potential for in vivo analysis. | nih.gov |

Exploration in Advanced Biomedical Research (In Vitro/Theoretical Studies)

Beyond enzyme reactivation, derivatives of aminophenols are being explored in other areas of biomedical research, primarily through in vitro experiments and computational (theoretical) models. The unique chemical properties of these compounds, such as the ability of the diethylamino group to enhance lipophilicity, allow them to penetrate cell membranes and interact with intracellular targets.

Derivatives of 4-aminophenol (B1666318) have been synthesized and tested for a variety of biological activities. nih.govnih.gov In vitro studies have demonstrated that certain Schiff base derivatives of 4-aminophenol possess broad-spectrum antimicrobial activity against several strains of bacteria and fungi. nih.govnih.gov These same derivatives have also shown significant inhibitory effects on the enzymes α-amylase and α-glucosidase in a concentration-dependent manner, suggesting potential for antidiabetic research. nih.govnih.gov

Furthermore, the interaction between these synthetic compounds and human DNA has been investigated. nih.gov These studies, which use spectral analysis and molecular docking methods, explore the potential for these molecules to act as anticancer agents by observing their binding effects on DNA. nih.govnih.gov The in vitro efficacy of related compounds in reactivating cholinesterases within human blood and brain samples from mouse models further underscores their potential in preclinical biomedical research. nih.gov

In Vitro Studies on Potential Biological Activities (e.g., Antimicrobial, Antidiabetic, Anticancer)

Scientific investigations into the in vitro biological activities of compounds structurally related to this compound have revealed potential antimicrobial, antidiabetic, and anticancer properties. Research has primarily focused on Schiff base derivatives of 4-aminophenol.

A study on five 4-aminophenol derivatives, including the Schiff base 4-((4-(dimethylamino)benzylidene)amino)phenol, demonstrated broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as the fungus Saccharomyces cerevisiae. nih.govmdpi.comnih.gov These synthesized compounds were reported to show moderate to strong antimicrobial activities. nih.gov

In the context of antidiabetic research, these 4-aminophenol derivatives were tested for their α-amylase and α-glucosidase inhibitory activities. The compounds exhibited significant, concentration-dependent inhibition of both enzymes, with one derivative showing up to 93.2% inhibition of amylase and another showing up to 73.7% inhibition of glucosidase. nih.govmdpi.comnih.gov

Furthermore, the potential for anticancer applications has been explored. DNA interaction studies of these synthetic Schiff bases suggest their potential as anticancer agents. nih.govmdpi.comnih.gov Other research into novel aminophenol analogues has also indicated potent anticancer activities against various cancer cell lines, including breast cancer, prostate cancer, and leukemia. nih.gov For instance, some pyrrolidinone derivatives bearing a 4-dimethylaminophenyl fragment have shown notable cytotoxic effects against pancreatic and triple-negative breast cancer cell lines. nih.gov

Table 1: Summary of In Vitro Biological Activities of 4-Aminophenol Derivatives

| Biological Activity | Model Compound/Derivative | Key Findings | Citations |

|---|---|---|---|

| Antimicrobial | 4-((4-(dimethylamino)benzylidene)amino)phenol (Schiff Base) | Broad-spectrum activity against various Gram-positive and Gram-negative bacteria. | nih.govmdpi.comnih.gov |

| Antidiabetic | 4-Aminophenol Schiff Base Derivatives | Significant inhibition of α-amylase (up to 93.2%) and α-glucosidase (up to 73.7%). | nih.govmdpi.comnih.gov |

| Anticancer | Pyrrolidinone derivatives with a 4-dimethylaminophenyl fragment | Significant decrease in the viability of pancreatic (Panc-1) and triple-negative breast cancer (MDA-MB-231) cell lines. | nih.gov |

DNA Interaction Studies of Derivatives

The interaction between DNA and derivatives of 4-aminophenol has been a subject of scientific inquiry, particularly for its implications in the development of new therapeutic agents. Studies on Schiff base derivatives have been conducted to understand their mode of binding with DNA.

Research on a series of 4-aminophenol Schiff bases, including 4-((4-(dimethylamino)benzylidene)amino)phenol (designated as S-2), investigated their interaction with human DNA. mdpi.com Using UV-Vis absorption spectroscopy, it was observed that the spectral bands of most of the synthesized compounds, including S-2, exhibited hyperchromism upon interaction with DNA. mdpi.com Hyperchromism, an increase in absorbance, can be attributed to electrostatic binding or a partial uncoiling of the DNA helix structure, which exposes more of the DNA bases. mdpi.com

For the derivative S-2, a considerable shift in its maximum absorbance wavelength (λmax) to a higher wavelength, known as a bathochromic or red shift, was also observed with increasing DNA concentration. mdpi.com This shift was attributed to the formation of a DNA adduct with the compound. mdpi.com The combination of hyperchromism and a bathochromic shift suggests a strong, intercalative interaction with DNA. mdpi.com Such DNA interaction studies are valuable as they highlight the potential of these synthetic compounds as anticancer agents. nih.govnih.gov

Table 2: DNA Interaction Profile of 4-((4-(dimethylamino)benzylidene)amino)phenol (S-2)

| Parameter | Observation | Interpretation | Citation |

|---|

| Spectral Shift | Hyperchromism & Bathochromic (Red) Shift | Intercalative or strong interaction with DNA; DNA adduct formation. | mdpi.com |

Investigations into JNK1 Inhibitory Activity

There is no direct evidence in the reviewed literature of investigations into the JNK1 inhibitory activity of this compound itself. However, the broader class of c-Jun N-terminal kinase (JNK) inhibitors is a significant area of research for treating various diseases, including cancer and inflammatory conditions. nih.govmdpi.com

Research has led to the discovery of potent and selective covalent inhibitors of JNK. nih.gov These inhibitors typically feature complex molecular scaffolds designed to bind to a conserved cysteine residue within the kinase. nih.gov For example, a compound known as JNK-IN-8 has been shown to be a selective JNK inhibitor that effectively blocks the phosphorylation of c-Jun, a direct substrate of JNK, in cellular assays. nih.gov The development of inhibitors that can differentiate between JNK isoforms (JNK1, JNK2, and JNK3) is of particular interest, as the isoforms can have different, sometimes opposing, roles in cellular processes like apoptosis. nih.gov While these advanced inhibitors are structurally distinct from this compound, they illustrate the type of molecular architecture currently favored for achieving potent and selective JNK inhibition.

Research on Lactate (B86563) Dehydrogenase Activation